

Definitive Technical Guide: CECR2 Target Validation using NVS-CECR2-1

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Compound of Interest

Compound Name: NVS-CECR2-1

Cat. No.: B1574389

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Executive Summary: The Precision Imperative

In the field of chromatin biology, the "crisis of reproducibility" often stems from the use of promiscuous inhibitors. CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is a critical component of the CERF (CECR2-containing remodeling factor) complex, an ISWI-family chromatin remodeler essential for neurulation and DNA damage response.

This guide details the validation of CECR2 using **NVS-CECR2-1**, a high-quality chemical probe developed by the Structural Genomics Consortium (SGC) and Novartis.[1] Unlike generic bromodomain inhibitors, **NVS-CECR2-1** offers high selectivity against the BET family (BRD4), allowing researchers to attribute phenotypic observations specifically to CECR2 inhibition rather than general transcriptional suppression.

Part 1: The Target & The Tool

The Target: CECR2 and the CERF Complex

CECR2 is not a standalone protein; it functions as the regulatory subunit of the CERF complex, pairing with the ATPase SNF2L (SMARCA1).[2] The CECR2 bromodomain (BRD) acts as the "reader" module, recognizing acetylated lysine residues on histone tails (specifically H3/H4) to recruit the remodeling machinery.

The Probe Profile: NVS-CECR2-1

NVS-CECR2-1 is a potent, selective small-molecule inhibitor of the CECR2 bromodomain.[1][2] It functions by competitively occupying the acetyl-lysine binding pocket, displacing the CERF complex from chromatin.

Table 1: Physicochemical & Pharmacological Profile

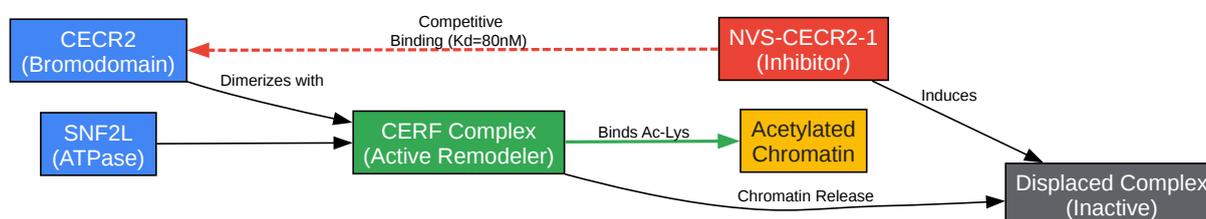
Property	Value	Method	Significance
Potency (IC50)	47 nM	AlphaScreen	High-affinity biochemical inhibition. [2]
Affinity (Kd)	80 nM	Isothermal Titration Calorimetry (ITC)	Thermodynamic validation of binding.
Cellular Potency	~255 nM	NanoBRET	Effective target engagement inside live cells.[3]
Selectivity	> 48-fold	Bromodomain Panel (48 targets)	Clean against BRD4/BET family (crucial).
Solubility	Low	Aqueous Buffer	Note: Use DMSO stocks; precipitation risk >10µM.
Negative Control	NVS-CECR2-C	Structural Analog	Inactive distomer for orthogonality checks.

“

Critical Insight: While Thermal Shift Assays (TSA) may show weak shifts for BRD4 (~1.7°C), orthogonal AlphaScreen assays confirm no functional inhibition of BRD4. Rely on functional binding assays (Alpha/FP) over TSA for selectivity confirmation.

Part 2: Mechanistic Visualization

The following diagram illustrates the mechanism of action where **NVS-CECR2-1** disrupts the chromatin remodeling cycle.



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Figure 1: Mechanism of Action.[1][2][4][5][6][7] **NVS-CECR2-1** competes with acetylated chromatin for the CECR2 bromodomain, preventing CERF complex recruitment.

Part 3: Biochemical Validation Protocols (In Vitro)

To establish baseline potency before moving to cells, use an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Protocol 3.1: AlphaScreen Competitive Binding

Objective: Determine IC₅₀ by measuring the displacement of a biotinylated acetyl-histone peptide.

- Reagents:
 - His-tagged CECR2 Bromodomain.
 - Biotinylated H4-AcK peptide (H4K5ac/K8ac/K12ac/K16ac).
 - AlphaScreen Nickel Chelate Acceptor Beads.
 - Streptavidin Donor Beads.

- Workflow:
 - Step 1: Incubate 100 nM His-CECR2 with varying concentrations of **NVS-CECR2-1** (0.1 nM to 10 μ M) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA).
 - Step 2: Add Biotin-H4 peptide (final conc. 50 nM). Incubate 30 mins at RT.
 - Step 3: Add Acceptor and Donor beads (10 μ g/mL). Incubate 60 mins in dark.
 - Step 4: Read on EnVision or PHERAstar plate reader (Excitation 680nm / Emission 520-620nm).
- Validation Criteria: A valid curve must show sigmoidal dose-response with full inhibition at high concentrations. IC50 should be < 100 nM.[8]

Part 4: Cellular Target Engagement (In Cellulo)

Biochemical potency does not guarantee cellular permeability. You must validate engagement using FRAP (Fluorescence Recovery After Photobleaching). This is the "gold standard" for chromatin binders.

Protocol 4.1: FRAP Assay

Principle: CECR2 bound to chromatin has low mobility (slow recovery). **NVS-CECR2-1** displaces it, increasing mobility (fast recovery).

- Transfection: Transfect U2OS or HEK293 cells with GFP-CECR2 (full length or BRD domain).
- Treatment:
 - Experimental: Treat with 1 μ M **NVS-CECR2-1** for 1-2 hours.
 - Control: Treat with DMSO only.
 - Negative Control: Treat with 1 μ M NVS-CECR2-C.[2]

- Bleaching: Using a confocal microscope, photobleach a defined nuclear region (ROI) to 0% intensity.
- Measurement: Record fluorescence recovery every 0.5 seconds for 60 seconds.
- Analysis:
 - Calculate

(half-time of recovery).
 - Expected Result: **NVS-CECR2-1** treatment should significantly decrease

(faster recovery) compared to DMSO, indicating the protein is no longer anchored to chromatin.

Part 5: Functional Phenotype & Orthogonality

Demonstrating biological consequence is the final step. **NVS-CECR2-1** has shown specific cytotoxicity in SW48 colorectal cancer cells.[1]

Protocol 5.1: SW48 Cytotoxicity & Apoptosis

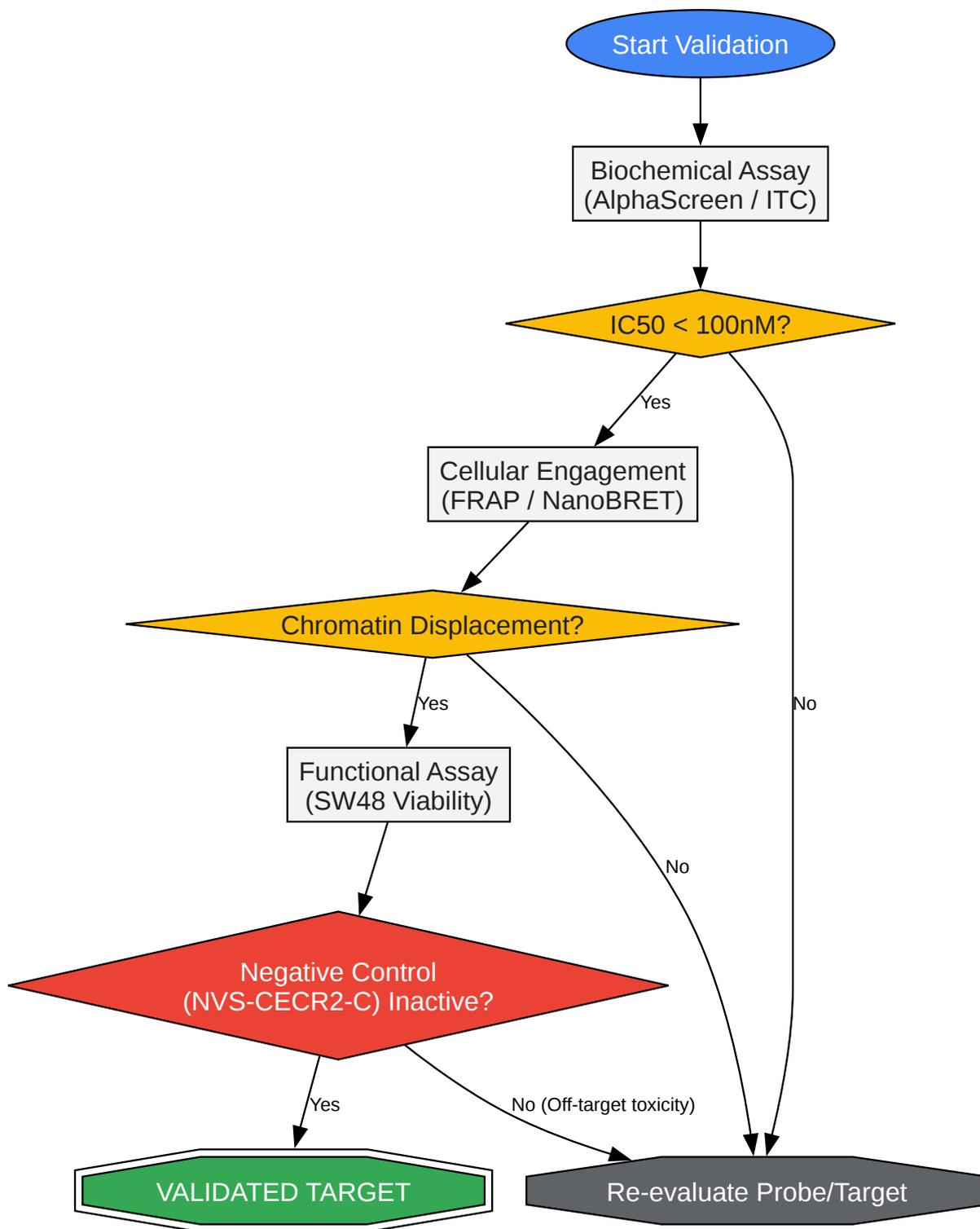
Objective: Confirm phenotype is target-driven, not off-target toxicity.

- Cell Line: SW48 (Colorectal adenocarcinoma).
- Dosing: 8-point dose response (0 - 10 μ M).
- Readout:
 - Viability: CellTiter-Glo or Colony Formation Assay at 72 hours.
 - Apoptosis: Annexin V / Propidium Iodide flow cytometry.[9]
- The Orthogonality Check (Mandatory):
 - Run parallel wells with NVS-CECR2-C (Negative Control).

- Result: **NVS-CECR2-1** should show IC50 ~0.6 μ M. NVS-CECR2-C should show no effect at similar concentrations.
- Advanced Validation: Perform siRNA knockdown of CECR2.[9] If the probe targets CECR2, cells with CECR2 knockdown should be less sensitive to the probe (target is already gone), or show no additive effect.

Part 6: Validation Logic Flow

Follow this decision tree to ensure rigorous data generation.



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Figure 2: The Validation Decision Tree. A rigorous "Go/No-Go" workflow ensuring only high-quality data progresses to functional conclusions.

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